
Benzoic acid, 2-chloro-4-(((dimethylamino)carbonyl)amino)-, 3,3,4,4-tetramethylcyclopentyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-chloro-4-(((dimethylamino)carbonyl)amino)-, 3,3,4,4-tetramethylcyclopentyl ester is a complex organic compound with a unique structure This compound is characterized by the presence of a benzoic acid moiety substituted with a chlorine atom and a dimethylaminocarbonylamino group, along with a tetramethylcyclopentyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-4-(((dimethylamino)carbonyl)amino)-, 3,3,4,4-tetramethylcyclopentyl ester typically involves multiple steps. One common approach is to start with benzoic acid, which undergoes chlorination to introduce the chlorine atom at the 2-position. This is followed by the introduction of the dimethylaminocarbonylamino group through a series of reactions involving amide formation and subsequent functional group transformations. The final step involves esterification with 3,3,4,4-tetramethylcyclopentanol under acidic conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-chloro-4-(((dimethylamino)carbonyl)amino)-, 3,3,4,4-tetramethylcyclopentyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and various electrophiles for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-chloro-4-(((dimethylamino)carbonyl)amino)-, 3,3,4,4-tetramethylcyclopentyl ester has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-chloro-4-(((dimethylamino)carbonyl)amino)-, 3,3,4,4-tetramethylcyclopentyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid moieties but different substituents.
Chlorinated aromatic compounds: Molecules with chlorine atoms attached to aromatic rings.
Ester compounds: Various esters with different alcohol and acid components.
Uniqueness
Benzoic acid, 2-chloro-4-(((dimethylamino)carbonyl)amino)-, 3,3,4,4-tetramethylcyclopentyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the dimethylaminocarbonylamino group and the tetramethylcyclopentyl ester differentiates it from other benzoic acid derivatives and contributes to its unique reactivity and biological activity.
Eigenschaften
CAS-Nummer |
107598-72-1 |
|---|---|
Molekularformel |
C19H27ClN2O3 |
Molekulargewicht |
366.9 g/mol |
IUPAC-Name |
(3,3,4,4-tetramethylcyclopentyl) 2-chloro-4-(dimethylcarbamoylamino)benzoate |
InChI |
InChI=1S/C19H27ClN2O3/c1-18(2)10-13(11-19(18,3)4)25-16(23)14-8-7-12(9-15(14)20)21-17(24)22(5)6/h7-9,13H,10-11H2,1-6H3,(H,21,24) |
InChI-Schlüssel |
XRVYKSNHQOYOQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC1(C)C)OC(=O)C2=C(C=C(C=C2)NC(=O)N(C)C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



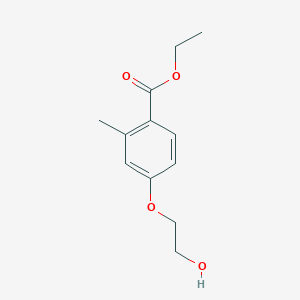
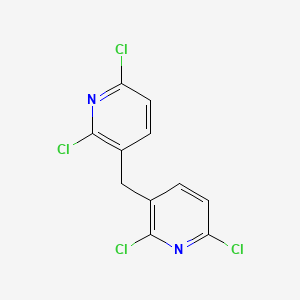
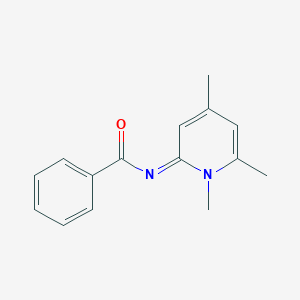
![1-(4,5-Dimethyl-1-azabicyclo[3.3.1]nona-3,6-dien-3-yl)ethan-1-one](/img/structure/B14317556.png)
![2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate](/img/structure/B14317557.png)
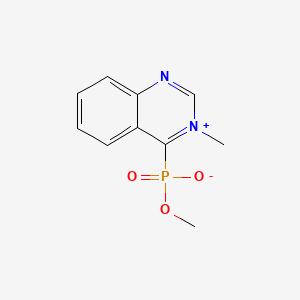
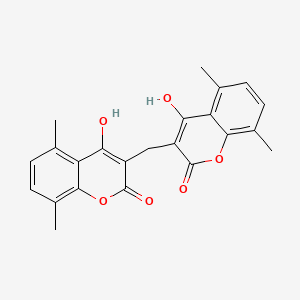
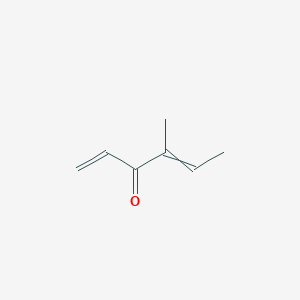
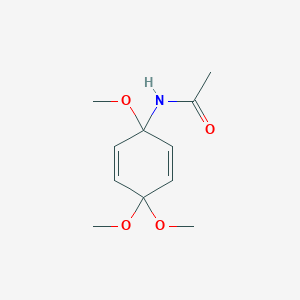
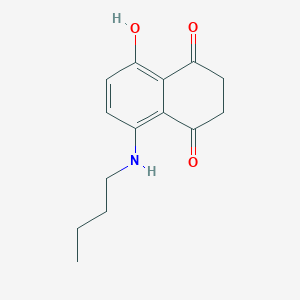
![2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate](/img/structure/B14317591.png)
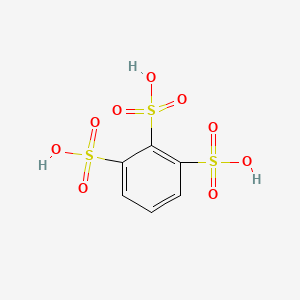
![2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol](/img/structure/B14317612.png)
